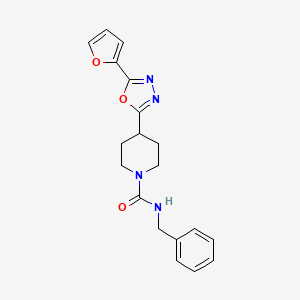

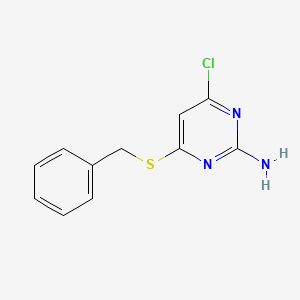

4-(Benzylsulfanyl)-6-chloro-2-pyrimidinylamine

Overview

Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its appearance or state (solid, liquid, gas) at room temperature .

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity with other substances, its stability, and the products it forms .Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include acidity or basicity, oxidizing or reducing behavior, and preferred types of chemical reactions .Scientific Research Applications

Synthesis and Chemical Applications

4-(Benzylsulfanyl)pyrimidin-2(1H)-one derivatives serve as key intermediates in synthetic chemistry for the development of novel compounds with potential biological activity. For example, they have been utilized in the synthesis of uracil, thymine, and cytosine derivatives through complex synthetic routes, demonstrating their versatility in medicinal chemistry applications (Frieden, Giraud, Reese, & Song, 1998). These processes highlight the compound's utility in generating nucleoside analogs, which are important in drug development.

Medicinal Chemistry and Drug Development

In the realm of medicinal chemistry, 4-(Benzylsulfanyl)-6-chloro-2-pyrimidinylamine derivatives have been explored for their potential as antifolate agents in the treatment of certain cancers and infections. For instance, derivatives have been synthesized as inhibitors of dihydrofolate reductase (DHFR), showing promising antitumor activity and potency against pathogens like Toxoplasma gondii and Mycobacterium avium (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007). These findings underscore the potential of these compounds in developing new therapies for diseases with high unmet medical needs.

Antimicrobial and Coating Applications

Additionally, these compounds have been evaluated for antimicrobial properties when incorporated into polyurethane varnishes and printing ink pastes, offering innovative solutions for antimicrobial surface coatings (El‐Wahab, Saleh, Zayed, El-Sayed, & Assaker, 2015). This application is particularly relevant for public health by providing materials with built-in resistance to microbial growth, reducing the spread of infections.

Corrosion Inhibition

The effectiveness of benzylidene-pyrimidin-2-yl-amine derivatives, closely related to this compound, as corrosion inhibitors has been demonstrated, showing their utility in protecting metals against corrosion in acidic environments. This application is crucial in industries where metal longevity and integrity are paramount (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

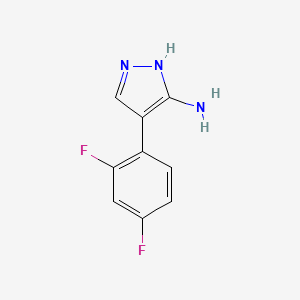

IUPAC Name |

4-benzylsulfanyl-6-chloropyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3S/c12-9-6-10(15-11(13)14-9)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLKMANFYMOECQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=CC(=NC(=N2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (1'R,4S)-spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylate](/img/structure/B2641689.png)

![1-(6-methylbenzo[d]thiazol-2-yl)-N-(1-phenylethyl)azetidine-3-carboxamide](/img/structure/B2641690.png)

![2-(3,4-Dichlorophenyl)-1-[(4-methoxybenzyl)sulfonyl]-2-propanol](/img/structure/B2641694.png)

![3-[4-(Hydroxymethyl)pyrimidin-2-yl]-1lambda6-thiolane-1,1-dione](/img/structure/B2641699.png)

![4-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]benzoic acid](/img/structure/B2641700.png)